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molecular formula C10H11BrO3 B8622717 (4-Bromo-2-methyl-phenoxy)-acetic acid methyl ester

(4-Bromo-2-methyl-phenoxy)-acetic acid methyl ester

Cat. No. B8622717
M. Wt: 259.10 g/mol
InChI Key: FWHNDYVYVYLGPZ-UHFFFAOYSA-N
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Patent
US07259175B2

Procedure details

A mixture of 4-bromo-2-methylphenol (1.0 g, 5.35 mmol), sodium hydride (0.26 g, 6.42 mmol, 60% mineral oil), N,N-dimethylformamide (10 mL), and methyl-2-bromoacetate (0.56 mL, 5.88 mmol) is stirred at room temperature 18 hr. The mixture is diluted with water (50 mL) and the product extracted to ethyl acetate (3×50 mL). The combined extracts are dried over anhydrous magnesium sulfate, filtered, concentrated and purified via silica chromatography eluting with 8:2 hexanes:ethyl acetate to afford title compound as a colorless oil, 1.03 g, 74%. MS M+ 259. The structure is confirmed by 1H NMR spectroscopy.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.[H-].[Na+].CN(C)C=O.[CH3:17][O:18][C:19](=[O:22])[CH2:20]Br>O>[CH3:17][O:18][C:19](=[O:22])[CH2:20][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.56 mL
Type
reactant
Smiles
COC(CBr)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted to ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica chromatography
WASH
Type
WASH
Details
eluting with 8:2 hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(COC1=C(C=C(C=C1)Br)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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